molecular formula C15H26N2OS B13379587 2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone

2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone

Cat. No.: B13379587
M. Wt: 282.4 g/mol
InChI Key: AKZZBKCMNZTUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a sulfur atom attached to an isopentyl group, a methyl group at the 6th position, and a pentyl group at the 5th position of the pyrimidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-6-methyl-5-pentylpyrimidin-4-one with isopentylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered sulfur oxidation states.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(isopropylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone
  • 2-(isobutylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone
  • 2-(tert-butylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone

Uniqueness

2-(isopentylsulfanyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the isopentyl group attached to the sulfur atom distinguishes it from other similar compounds and may confer distinct properties and applications.

Properties

Molecular Formula

C15H26N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H26N2OS/c1-5-6-7-8-13-12(4)16-15(17-14(13)18)19-10-9-11(2)3/h11H,5-10H2,1-4H3,(H,16,17,18)

InChI Key

AKZZBKCMNZTUQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)SCCC(C)C)C

Origin of Product

United States

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